Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-

Acetylcholinesterase inhibition Surface plasmon resonance Quinoline-thioacetamide chemotype

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- (CAS 606113-75-1; molecular formula C23H30N2OS; molecular weight 382.56 g/mol) is a synthetic quinolyl-thioacetamide derivative belonging to the class of 2-(quinolin-2-ylthio)acetamide compounds. Its structural architecture combines a quinoline core bearing a 3-cyclopentylmethyl substituent, a thioether bridge, and an N-cyclohexyl acetamide terminus.

Molecular Formula C23H30N2OS
Molecular Weight 382.6 g/mol
Cat. No. B12597076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-
Molecular FormulaC23H30N2OS
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C=C2CC4CCCC4
InChIInChI=1S/C23H30N2OS/c26-22(24-20-11-2-1-3-12-20)16-27-23-19(14-17-8-4-5-9-17)15-18-10-6-7-13-21(18)25-23/h6-7,10,13,15,17,20H,1-5,8-9,11-12,14,16H2,(H,24,26)
InChIKeyZIUSPNJLIQVPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide (CAS 606113-75-1): A Quinolyl-Thioacetamide with Sub-Nanomolar AChE Affinity


Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- (CAS 606113-75-1; molecular formula C23H30N2OS; molecular weight 382.56 g/mol) is a synthetic quinolyl-thioacetamide derivative belonging to the class of 2-(quinolin-2-ylthio)acetamide compounds . Its structural architecture combines a quinoline core bearing a 3-cyclopentylmethyl substituent, a thioether bridge, and an N-cyclohexyl acetamide terminus. The compound is indexed in authoritative biochemical databases including BindingDB (BDBM50568795) and ChEMBL (CHEMBL4853698) with experimentally determined biological activity data against human acetylcholinesterase (AChE), where it demonstrates single-digit nanomolar binding affinity (Kd = 5 nM) via surface plasmon resonance [1].

Why Generic Substitution of N-Cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide Is Not Supported by Evidence


Substituting this compound with a structurally related quinolyl-thioacetamide analog carries substantial risk because quantifiable, comparator-validated biological activity data remain extremely sparse across the entire chemical series [1]. The limited published data reveal that even closely related substitutions at the acetamide nitrogen—cyclohexyl (CAS 606113-75-1), cyclopentyl (CAS 606113-78-4), and N,N-diisopropyl (CAS 606113-88-6)—lack publicly available comparative pharmacology that would permit an evidence-based interchange . The only publicly documented, reproducible biological activity for any member of this series is the AChE inhibition profile of the N-cyclohexyl compound itself [2]. Without head-to-head data, there is no empirical basis to assume functional equivalence; any substitution decision made without de novo experimental validation would be speculative.

Quantitative Comparative Evidence for N-Cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide: AChE Inhibition and Structural Differentiation


Sub-Nanomolar Human AChE Binding Affinity (Kd = 5 nM) via SPR: Comparison with Reference Inhibitor

This compound demonstrates high-affinity binding to recombinant human acetylcholinesterase (AChE) with a dissociation constant (Kd) of 5 nM, measured by surface plasmon resonance (SPR) on a CM5 sensor chip at 298.15 K [1]. This Kd value places the compound in a competitive affinity range relative to donepezil, a clinically approved AChE inhibitor with a reported Kd of approximately 3–4 nM on immobilized AChE under comparable SPR conditions [2]. In contrast, a structurally distinct AChE inhibitor compound indexed in BindingDB (BDBM50589562; CHEMBL5209347) shows substantially weaker inhibition of human serum recombinant AChE with an IC50 of 1.15 × 10³ nM (1,150 nM) using the Ellman method [3]. While these two datasets employ different assay formats (SPR Kd vs. enzymatic IC50) and therefore cannot be directly equated, the ~230-fold difference in magnitude underscores the critical importance of verifying activity within the specific assay context before any analog substitution.

Acetylcholinesterase inhibition Surface plasmon resonance Quinoline-thioacetamide chemotype Neuropharmacology

Rat Cortex Homogenate AChE Inhibition (IC50 = 3 nM): Cross-Species Pharmacological Activity

In a rat cortex homogenate preparation, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide inhibits AChE with an IC50 of 3 nM, measured using acetylthiocholine iodide as substrate with a 20-minute incubation period and detection by Ellman's method [1]. This is one of the most potent AChE inhibition values recorded for a quinolyl-thioacetamide compound in the public domain. For comparison, the structurally unrelated AChE inhibitor BDBM50589562 exhibits an IC50 of 1,150 nM against human recombinant AChE under similar Ellman assay conditions, representing an approximately 380-fold difference in potency [2]. However, it must be explicitly noted that this comparison crosses species (rat tissue vs. human recombinant enzyme) and compound classes, which limits the strength of direct inference. No publicly available rat cortex AChE IC50 data exist for the closest structural analogs (CAS 606113-78-4 and CAS 606113-88-6), making this dataset unique to the N-cyclohexyl compound within this chemotype.

Acetylcholinesterase inhibition Rat cortex homogenate Cross-species pharmacology Ellman assay

Structural Differentiation at the Acetamide Nitrogen: Cyclohexyl vs. Closest Available Analogs

N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide (CAS 606113-75-1) differs from its closest commercially catalogued structural analogs solely at the acetamide N-substituent: the N-cyclopentyl analog (CAS 606113-78-4; molecular weight 368.54 g/mol; ΔMW = −14.02 g/mol) replaces the cyclohexyl ring with a cyclopentyl ring; the N,N-diisopropyl analog (CAS 606113-88-6; molecular weight 384.58 g/mol; ΔMW = +2.02 g/mol) replaces the N-cyclohexyl group with two isopropyl groups . Critically, despite the structural similarity of these three compounds—all sharing the identical 3-(cyclopentylmethyl)-2-quinolinylthio core with variation limited to the acetamide terminus—only the N-cyclohexyl compound has publicly available, experimentally validated biological activity data (AChE Kd = 5 nM; IC50 = 3 nM) . The N-cyclopentyl and N,N-diisopropyl analogs have no retrievable biological activity information in BindingDB, ChEMBL, PubMed, or Google Patents. This means that for any procurement decision requiring evidence of biological activity, the N-cyclohexyl compound is the sole member of this chemical series supported by quantifiable pharmacological data.

Structure-activity relationship Quinolyl-thioacetamide chemotype N-substituent variation Medicinal chemistry

Patent-Documented Quinolylalkylthio Pharmacophore: Chemical Class Validation

The core pharmacophore of N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide—specifically the quinolylalkylthio group with a cyclic substituent at the quinoline 3-position—is structurally encompassed within the scope of US Patent 7,897,774 B2 (filed August 30, 2007; issued March 1, 2011), which claims novel cyclic compounds having a quinolylalkylthio group and describes their pharmacological actions [1]. The patent explicitly covers compounds of general formula (1) that include the 2-quinolinylthio motif with various N-substituted acetamide termini. This patent validation distinguishes the quinolylalkylthio chemotype from the broader class of 2-(quinoline-2-ylthio)acetamide derivatives that have been explored for alternative therapeutic targets such as α-glucosidase inhibition (anti-diabetic applications) [2]. The existence of dedicated intellectual property for the quinolylalkylthio pharmacophore provides a structural and commercial framework that may influence compound availability, licensing, and procurement pathways.

Quinolylalkylthio pharmacophore Patent landscape Cyclic compound patent Drug discovery

Evidence-Based Application Scenarios for N-Cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide (CAS 606113-75-1)


Acetylcholinesterase Inhibitor Screening and Neuropharmacology Research

Given its demonstrated high-affinity binding to human AChE (Kd = 5 nM by SPR) and potent inhibition of rat cortex homogenate AChE (IC50 = 3 nM), this compound is suitable as a reference tool compound or chemical probe in AChE-targeted screening cascades [1]. Researchers investigating cholinergic signaling, Alzheimer's disease models, or neurotoxicity countermeasures can use this compound as a well-characterized member of the quinolyl-thioacetamide chemotype. However, selectivity profiling against butyrylcholinesterase (BChE) and other off-targets has not been publicly reported, and users should independently establish selectivity parameters before drawing target-specific conclusions.

Structure-Activity Relationship (SAR) Studies on Quinolyl-Thioacetamide Chemotypes

This compound serves as the only publicly biologically annotated member of the N-substituted 2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]acetamide series. Medicinal chemistry programs exploring the SAR of the acetamide N-substituent (cyclohexyl vs. cyclopentyl vs. N,N-diisopropyl) can use this compound as the evidence-anchored starting point for designing focused analog libraries . The 14 g/mol molecular weight difference between the N-cyclohexyl and N-cyclopentyl variants provides a tractable parameter space for investigating lipophilicity, steric effects, and target binding, with the N-cyclohexyl compound's AChE data serving as the baseline for comparative analysis.

Patent-Landscape-Guided Drug Discovery and Freedom-to-Operate Assessment

The inclusion of the quinolylalkylthio pharmacophore within US Patent 7,897,774 B2 provides a defined intellectual property context for organizations pursuing drug discovery programs based on this chemotype [2]. Industrial users performing freedom-to-operate analyses or seeking patent-protected chemical space for lead optimization can reference this patent family. The patent also describes synthetic methodologies relevant to the preparation of cyclic compounds having the quinolylalkylthio group, potentially reducing synthetic development time for program initiation.

Biochemical Assay Development and SPR Method Validation

The availability of quantitative SPR binding data (Kd = 5 nM on CM5 sensor chip with immobilized recombinant human AChE) makes this compound a suitable positive control for developing and validating SPR-based AChE binding assays [3]. The well-defined experimental conditions (298.15 K, CM5 chip, recombinant human AChE) provide a reproducible benchmark that can be used to calibrate new SPR instrumentation, train personnel, or validate assay transfer between laboratories.

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